![molecular formula C8H12ClN B13554312 Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)
Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of suitable precursors under controlled conditions to form the tetracyclic core. The amine group is then introduced through a series of substitution reactions, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-amine hydrochloride exerts its effects is complex and involves multiple pathways. The compound interacts with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular processes, such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
- Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one : A closely related compound with a ketone group instead of an amine.
- Tricyclo[3.3.1.0^{2,4}]non-6-ene : Another compound with a similar tetracyclic structure but different functional groups .
Properties
Molecular Formula |
C8H12ClN |
|---|---|
Molecular Weight |
157.64 g/mol |
IUPAC Name |
tetracyclo[3.3.0.02,8.04,6]octan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c9-8-6-2-1-3-5(4(2)6)7(3)8;/h2-8H,1,9H2;1H |
InChI Key |
AVXMBIJMQBJJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C2C(C4C1C34)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


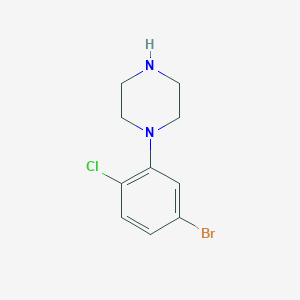
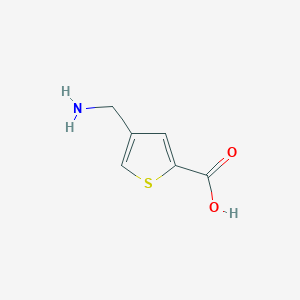


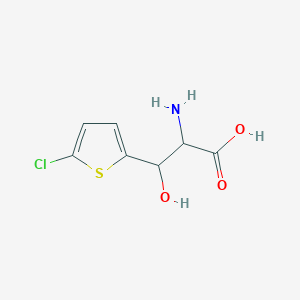
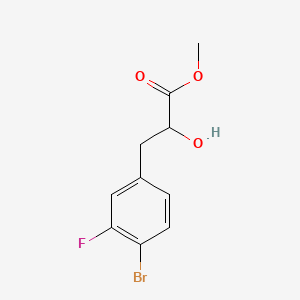
![8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)

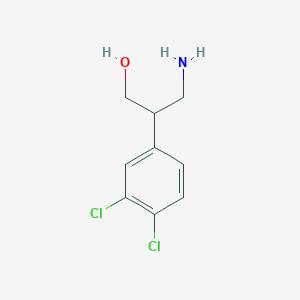
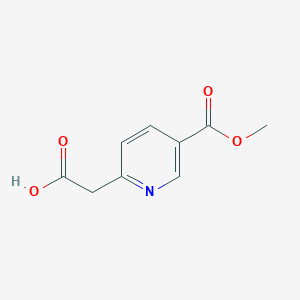
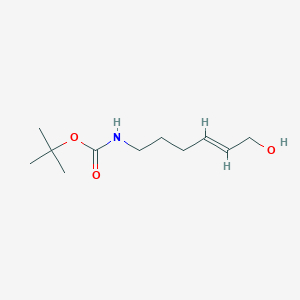
![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13554298.png)
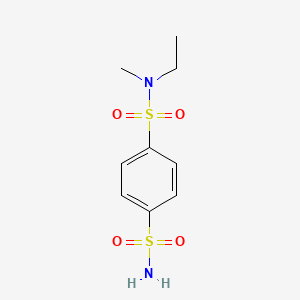
![2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid](/img/structure/B13554314.png)
